[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamimidoyl group, a methylamino group, and a pentahydroxyhexaneperoxoate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the carbamimidoyl(methyl)aminoacetyl intermediate through a series of reactions involving methylation and carbamimidoylation. This intermediate is then reacted with a pentahydroxyhexane derivative under oxidative conditions to form the final peroxoate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate can undergo various types of chemical reactions, including:
Oxidation: The peroxoate moiety can participate in oxidation reactions, potentially forming reactive oxygen species.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The functional groups present in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield reactive oxygen species, while reduction could produce simpler derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. The presence of the peroxoate group suggests that it could generate reactive oxygen species, which are known to play a role in various biological functions and signaling pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to generate reactive oxygen species may make it a candidate for use in treatments that involve oxidative stress or targeted cell killing.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could provide advantages in specific industrial applications.
Wirkmechanismus
The mechanism of action of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate likely involves the generation of reactive oxygen species through the decomposition of the peroxoate group. These reactive oxygen species can interact with various molecular targets, leading to oxidative stress or other biochemical effects. The specific pathways and molecular targets involved would depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine (2-[carbamimidoyl(methyl)amino]acetic acid): Similar in structure but lacks the pentahydroxyhexaneperoxoate moiety.
Guanidinoacetic acid: Another related compound that shares the carbamimidoyl group.
Uniqueness
The uniqueness of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the peroxoate group, in particular, sets it apart from other similar compounds and provides opportunities for unique applications in research and industry.
Eigenschaften
Molekularformel |
C10H19N3O9 |
---|---|
Molekulargewicht |
325.27 g/mol |
IUPAC-Name |
[2-[carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C10H19N3O9/c1-13(10(11)12)2-5(16)21-22-9(20)8(19)7(18)6(17)4(15)3-14/h4,6-8,14-15,17-19H,2-3H2,1H3,(H3,11,12) |
InChI-Schlüssel |
PSEACGNIXPPGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)OOC(=O)C(C(C(C(CO)O)O)O)O)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.